Cas no 880-93-3 (1-Methyl-4-nitronaphthalene)

1-Methyl-4-nitronaphthalene structure
1-Methyl-4-nitronaphthalene structure
Produktname:1-Methyl-4-nitronaphthalene
CAS-Nr.:880-93-3
MF:C11H9NO2
MW:187.194662809372
MDL:MFCD00971804
CID:722273
PubChem ID:70155

1-Methyl-4-nitronaphthalene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Naphthalene,1-methyl-4-nitro-
    • 1-methyl-4-nitroNaphthalene
    • 1-methyl-4-nitro-naphthalene
    • 1-Methyl-4-nitro-naphthalin
    • 1-Nitro-4-methyl-naphthalin
    • 4-Methyl-1-nitronaphthalene
    • 4-Methyl-1-nitro-naphthalin
    • 4-nitro-1-methylnaphthalene
    • Naphthalene,1-methyl-4-nitro
    • Naphthalene, 1-methyl-4-nitro-
    • acetic acid hex-1-en-3-yl ester
    • 1-Methyl-4-nitronaphthalene (ACI)
    • NSC 144478
    • FRLVKAJKOYFHKQ-UHFFFAOYSA-N
    • AB1533
    • GS-5508
    • CS-0197767
    • DTXSID10236757
    • DB-057042
    • AKOS003369034
    • 1-methyl-4-nitro naphthalene
    • SCHEMBL98882
    • NSC144478
    • 4-Methyl-nitronaphthalene
    • NSC-144478
    • ALBB-023358
    • N6ISD90391
    • MFCD00971804
    • DTXCID40159248
    • 880-93-3
    • 1-Methyl-4-nitronaphthalin
    • CCRIS 7759
    • UNII-N6ISD90391
    • 1-Methyl-4-nitronaphthalene
    • MDL: MFCD00971804
    • Inchi: 1S/C11H9NO2/c1-8-6-7-11(12(13)14)10-5-3-2-4-9(8)10/h2-7H,1H3
    • InChI-Schlüssel: FRLVKAJKOYFHKQ-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1C2C(=CC=CC=2)C(C)=CC=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 187.06300
  • Monoisotopenmasse: 187.063
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 224
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topologische Polaroberfläche: 45.8A^2

Experimentelle Eigenschaften

  • Dichte: 1.1963 (rough estimate)
  • Schmelzpunkt: 71.5°C
  • Siedepunkt: 321.94°C (rough estimate)
  • Flammpunkt: 165°C
  • Brechungsindex: 1.4900 (estimate)
  • PSA: 45.82000
  • LogP: 3.57960
  • Dampfdruck: 0.0±0.7 mmHg at 25°C

1-Methyl-4-nitronaphthalene Sicherheitsinformationen

1-Methyl-4-nitronaphthalene Zolldaten

  • HS-CODE:2904209090
  • Zolldaten:

    China Zollkodex:

    2904209090

    Übersicht:

    290420990 Andere Derivate, die nur Nitro- oder Nitrosogruppen enthalten.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    290420990 Derivate, die nur Nitro- oder nur Nitrosogruppen enthalten. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

1-Methyl-4-nitronaphthalene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM238012-5g
1-Methyl-4-nitronaphthalene
880-93-3 97%
5g
$381 2023-01-07
TRC
M220155-1g
1-Methyl-4-nitronaphthalene
880-93-3
1g
$ 210.00 2022-06-04
Apollo Scientific
OR918208-1g
1-Methyl-4-nitronaphthalene
880-93-3 95%
1g
£125.00 2025-02-20
Chemenu
CM238012-5g
1-Methyl-4-nitronaphthalene
880-93-3 97%
5g
$381 2021-08-04
TRC
M220155-100mg
1-Methyl-4-nitronaphthalene
880-93-3
100mg
$115.00 2023-05-18
TRC
M220155-500mg
1-Methyl-4-nitronaphthalene
880-93-3
500mg
$201.00 2023-05-18
abcr
AB414098-5 g
1-Methyl-4-nitronaphthalene
880-93-3
5g
€719.30 2023-04-24
1PlusChem
1P004HCS-1g
Naphthalene,1-methyl-4-nitro-
880-93-3 95%
1g
$124.00 2024-04-20
Aaron
AR004HL4-100mg
Naphthalene,1-methyl-4-nitro-
880-93-3 97%
100mg
$19.00 2025-02-11
Aaron
AR004HL4-250mg
Naphthalene,1-methyl-4-nitro-
880-93-3 97%
250mg
$30.00 2025-02-11

1-Methyl-4-nitronaphthalene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Nitric acid ;  0 °C
Referenz
A Facile Synthesis of Benzo[h]quinolines via Silica-TsOH-P2O5 Promoted Condensation of 1-Naphthylamines with 1,3-Diketones under Solvent Free Conditions
Zhu, Chuanlei; Guo, Ruiqiang; Sheng, Zhe; Li, Yanzhe; Chu, Changhu, Chinese Journal of Chemistry, 2017, 35(10), 1595-1600

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Stereochemical study on nitro tautomerization of nitronate adducts from conjugate addition of RMgX to a 4-methoxy-1-nitronaphthalene system
Bartoli, Giuseppe; Bosco, Marcella; Baccolini, Graziano, Journal of Organic Chemistry, 1980, 45(13), 2649-53

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Nitric acid Solvents: Acetic acid ,  Water ;  cooled; 30 min, cooled; 5 h, rt
1.2 Solvents: Water ;  5 min, cooled
Referenz
Design, synthesis and biological activity of tetrazole-bearing uric acid transporter 1 inhibitors
Cai, Wenqing; Liu, Wei; Xie, Yafei; Wu, Jingwei; Liu, Yuqiang; et al, Chemical Research in Chinese Universities, 2017, 33(1), 49-60

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  1 h, rt
Referenz
Optimization of Alkylidene Hydrazide Based Human Glucagon Receptor Antagonists. Discovery of the Highly Potent and Orally Available 3-Cyano-4-hydroxybenzoic Acid [1-(2,3,5,6-Tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide
Madsen, Peter; Ling, Anthony; Plewe, Michael; Sams, Christian K.; Knudsen, Lotte B.; et al, Journal of Medicinal Chemistry, 2002, 45(26), 5755-5775

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Nitric oxide
Referenz
Formation of methylnitronaphthalenes from the gas-phase reactions of 1- and 2-methylnaphthalene with hydroxyl radicals and nitrogen oxide (N2O5) and their occurrence in ambient air
Zielinska, Barbara; Arey, Janet; Atkinson, Roger; McElroy, Patricia A., Environmental Science and Technology, 1989, 23(6), 723-9

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium nitrate ,  Potassium nitrate ,  Silver nitrate ;  160 °C
1.2 Catalysts: Potassium ferrocyanide ;  30 s, 160 °C
1.3 1 h, 160 °C
Referenz
Aromatic Nitration in Liquid Ag0.51K0.42Na0.07NO3
Mascal, Mark; Yin, Lunxiang; Edwards, Ross; Jarosh, Michael, Journal of Organic Chemistry, 2008, 73(16), 6148-6151

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Nitric acid
Referenz
Preparation of a series of substituted fluoromethylnaphthalenes
Dixon, Elisabeth A.; Fischer, Alfred; Robinson, Frank P., Canadian Journal of Chemistry, 1981, 59(17), 2629-41

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: tert-Butyl nitrite ,  Oxygen Solvents: Acetonitrile ;  12 h, 50 °C
Referenz
Green and controllable metal-free nitrification and nitration of arylboronic acids
Wang, Shuai; Shu, Chun Chun; Wang, Tao; Yu, Jian; Yan, Guo Bing, Chinese Chemical Letters, 2012, 23(6), 643-646

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Nitric acid Catalysts: Copper(II) triflate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Referenz
Green synthesis: Aromatic nitrations in room-temperature ionic liquids
Handy, Scott T.; Egrie, Cristina R., ACS Symposium Series, 2002, 818, 134-146

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium nitrate ,  Oxygen Catalysts: Copper oxide (CuO) Solvents: Acetonitrile ;  8 - 12 h, rt
Referenz
Copper-catalyzed nitration of arylboronic acids with nitrite salts under mild conditions: an efficient synthesis of nitroaromatics
Yan, Guobing; Zhang, Ling; Yu, Jian, Letters in Organic Chemistry, 2012, 9(2), 133-137

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Nitrogen dioxide
Referenz
Thermal and Photochemical Nitration of Aromatic Hydrocarbons with Nitrogen Dioxide
Bosch, E.; Kochi, J. K., Journal of Organic Chemistry, 1994, 59(12), 3314-25

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride Solvents: Acetonitrile
Referenz
Charge-transfer nitration of naphthalene and the methylnaphthalenes. Part 1. Direct comparison with electrophilic aromatic nitrations
Sankararaman, S.; Kochi, J. K., Journal of the Chemical Society, 1991, (1), 1-12

1-Methyl-4-nitronaphthalene Raw materials

1-Methyl-4-nitronaphthalene Preparation Products

1-Methyl-4-nitronaphthalene Verwandte Literatur

  • 1. Nitration of dimethylnaphthalenes in acetic anhydride
    Alun Davies,Keith D. Warren J. Chem. Soc. B 1969 873
  • 2. Ozone-mediated nitration of naphthalene and some methyl derivatives with nitrogen dioxide. Remarkable enhancement of the 1-nitro/2-nitro isomer ratio and mechanistic implications
    Hitomi Suzuki,Tadashi Mori J. Chem. Soc. Perkin Trans. 2 1996 677
  • 3. 471. Thiocyanogen chloride. Part V. Heterolytic and homolytic thiocyanation of alkylnaphthalenes
    R. G. R. Bacon,R. G. Guy,R. S. Irwin J. Chem. Soc. 1961 2436
  • 4. Carbon-13 chemical shifts in substituted naphthalenes
    Peter R. Wells,Dennis P. Arnold,David Doddrell J. Chem. Soc. Perkin Trans. 2 1974 1745
  • 5. 15N nuclear polarisation in nitration and related reactions. Part 5. The borderline between the classical and the electron transfer mechanisms in nitration by the nitronium ion
    James F. Johnston,John H. Ridd,John P. B. Sandall J. Chem. Soc. Perkin Trans. 2 1991 623

Related Articles

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:880-93-3)1-Methyl-4-nitronaphthalene
A842465
Reinheit:99%
Menge:5g
Preis ($):286.0